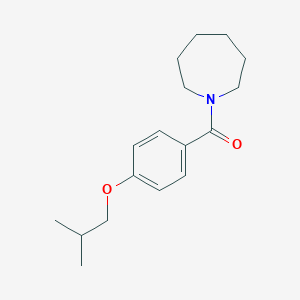

1-(4-Isobutoxybenzoyl)azepane

Description

1-(4-Isobutoxybenzoyl)azepane is a synthetic azepane derivative characterized by a seven-membered azepane ring substituted with a 4-isobutoxybenzoyl group. The isobutoxybenzoyl moiety introduces lipophilic and steric properties, which may influence solubility, metabolic stability, and receptor interactions . Synthesis protocols for related azepane derivatives often employ epoxide intermediates (e.g., 1-(oxiran-2-ylmethyl)azepane) and benzoylation steps, as noted in synthetic chemistry studies .

Properties

Molecular Formula |

C17H25NO2 |

|---|---|

Molecular Weight |

275.4g/mol |

IUPAC Name |

azepan-1-yl-[4-(2-methylpropoxy)phenyl]methanone |

InChI |

InChI=1S/C17H25NO2/c1-14(2)13-20-16-9-7-15(8-10-16)17(19)18-11-5-3-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 |

InChI Key |

ALNWUFMUYYMJOK-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCCC2 |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Psychoactive Substances

- AM-2233 (Benzoylindole derivative): AM-2233, a cannabinoid receptor agonist, shares a benzoyl group but differs in its indole-azepane core. Its azepane isomer (compound 2 in ) was identified in unregulated products via GC/MS, LC/MS, and NMR .

AM-1220 and Isomers :

AM-1220 and its azepane isomer (compound 4 ) were detected alongside AM-2233 analogs in commercial products . The azepane ring in these compounds is substituted with varying aromatic groups, highlighting the role of substituent polarity in pharmacokinetics.

Substituent-Driven Property Variations

- 1-(4-Phenylbutanoyl)azepane (CAS: 432503-61-2): This compound features a phenylbutanoyl group instead of isobutoxybenzoyl.

Analytical Differentiation

- GC/IR and MS Techniques :

Isomeric azepane derivatives (e.g., AM-2233 vs. its azepane isomer) are distinguished using gas chromatography–solid-phase infrared spectroscopy (GC/IR) and high-resolution mass spectrometry. The isobutoxy group in this compound would produce distinct IR carbonyl (~1680 cm⁻¹) and ether (~1100 cm⁻¹) peaks compared to indole-based analogs . - NMR Signatures: The isobutoxybenzoyl group’s protons (e.g., δ 1.0–1.2 ppm for isobutyl CH3 and δ 4.2–4.5 ppm for OCH2) would differ from phenylbutanoyl or benzoylindole analogs in ¹H NMR .

Research Findings and Implications

- Pharmacological Potential: While this compound’s bioactivity is uncharacterized, benzoyl-azepane analogs like AM-2233 exhibit cannabinoid receptor affinity . The isobutoxy group may reduce metabolic oxidation compared to methoxy or hydroxyl substituents, prolonging half-life.

- Regulatory Challenges : Isomeric azepane derivatives (e.g., AM-1220 isomers) are frequently mislabeled in unregulated markets, emphasizing the need for advanced analytical workflows to identify structural nuances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.